molecular formula C8H11NS B13784141 2-(Aminomethyl)-3-methylbenzene-1-thiol CAS No. 754157-37-4

2-(Aminomethyl)-3-methylbenzene-1-thiol

Cat. No.: B13784141
CAS No.: 754157-37-4
M. Wt: 153.25 g/mol
InChI Key: IELMJWYGGXTGFU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-methylbenzene-1-thiol is an organic compound that features both an amine group and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methylbenzene-1-thiol can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. Another method includes the reduction of 2-(Nitromethyl)-3-methylbenzene-1-thiol using hydrogenation techniques.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-methylbenzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group in precursor compounds can be reduced to an amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Disulfides are formed as major products.

    Reduction: Amines are produced.

    Substitution: Various substituted benzene derivatives are formed.

Scientific Research Applications

2-(Aminomethyl)-3-methylbenzene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-3-methylbenzene-1-thiol exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)phenol
  • 3-Methylbenzylamine
  • Benzylthiol

Uniqueness

2-(Aminomethyl)-3-methylbenzene-1-thiol is unique due to the presence of both an amine and a thiol group on the same benzene ring, which imparts distinct chemical reactivity and potential for diverse applications. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

754157-37-4

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

2-(aminomethyl)-3-methylbenzenethiol

InChI

InChI=1S/C8H11NS/c1-6-3-2-4-8(10)7(6)5-9/h2-4,10H,5,9H2,1H3

InChI Key

IELMJWYGGXTGFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S)CN

Origin of Product

United States

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